2-Iodophenyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-Iodophenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the molecular formula C10H13ClINO . It is used for pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H13ClINO . The exact structure would require more detailed information such as a structural diagram or a crystallography study.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 325.57 . More detailed properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Environmental Monitoring and Analysis
A significant portion of research involving ether compounds focuses on environmental monitoring and analysis. For instance, Munoz et al. (2019) discussed the analysis of emerging fluoroalkylether substances in environmental and biomonitoring samples, highlighting the need to bridge knowledge gaps on the environmental fate and effects of these compounds (Munoz et al., 2019). This research is critical for understanding how such chemicals, potentially including compounds like 2-Iodophenyl 3-pyrrolidinyl ether hydrochloride, behave in the environment and their impact on human and ecological health.
Material Science and Chemical Engineering
Ether compounds are also explored for their properties and applications in material science and chemical engineering. Tang et al. (2012) provided a comprehensive review of ether- and alcohol-functionalized ionic liquids, emphasizing their attractive properties and applications across a range of disciplines including polymer chemistry, gas separations, and carbon capture (Tang et al., 2012). Such studies illustrate the versatility and potential of ether compounds in advancing various technological and environmental solutions.
Alternative Fuels and Energy Conversion
The exploration of ether compounds extends to the development of alternative fuels and energy conversion technologies. Park and Lee (2014) reviewed the application characteristics of dimethyl ether in compression ignition engines, highlighting its potential as an attractive alternative to conventional diesel fuel due to its high cetane number, low auto-ignition temperature, and soot-free combustion (Park & Lee, 2014). While this research does not directly involve this compound, it underscores the broader interest in utilizing ether compounds for environmental and energy-related applications.
Properties
IUPAC Name |
3-(2-iodophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKHPJQJZNODGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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